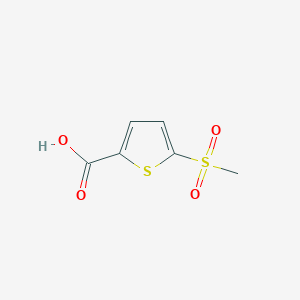
1,2-Dibromo-3,4,5,6-tetramethylbenzene
Descripción general
Descripción
1,2-Dibromo-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and four methyl groups are substituted at the 3, 4, 5, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,4,5,6-tetramethylbenzene can be synthesized through the bromination of 1,2,3,4-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the bromination reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,2-dimethyl-3,4,5,6-tetramethylbenzene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups.
Major Products
Substitution: Formation of 1,2-diiodo-3,4,5,6-tetramethylbenzene.
Reduction: Formation of 1,2-dimethyl-3,4,5,6-tetramethylbenzene.
Oxidation: Formation of 1,2-dibromo-3,4,5,6-tetramethylbenzoic acid.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3,4,5,6-tetramethylbenzene is used in various scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of other complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3,4,5,6-tetramethylbenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks bromine atoms, making it less reactive in substitution reactions.
1,2-Dibromo-4,5-dimethylbenzene: Has fewer methyl groups, resulting in different steric and electronic properties.
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Bromine atoms are positioned differently, affecting its reactivity and applications .
Uniqueness
1,2-Dibromo-3,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine atoms and multiple methyl groups makes it a versatile compound in organic synthesis and research .
Propiedades
IUPAC Name |
1,2-dibromo-3,4,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJOZSIGSNYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372915 | |
| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36321-73-0 | |
| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBROMO-3,4,5,6-TETRAMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1,2-Dibromo-3,4,5,6-tetramethylbenzene reacts with hetarylacetonitriles under typical aryne-forming conditions?
A1: Contrary to expectations, the reaction of this compound with various hetarylacetonitriles (like 2-pyridylacetonitrile) in the presence of lithium diisopropylamide (LDA) does not yield the anticipated 1-aminoisoquinoline product via an aryne intermediate. [] Instead, the reaction predominantly results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles. This suggests that a tandem addition-rearrangement pathway is favored over the desired aryne arylation pathway. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)


![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)


![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)
